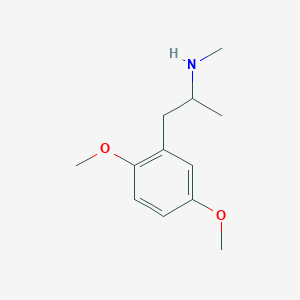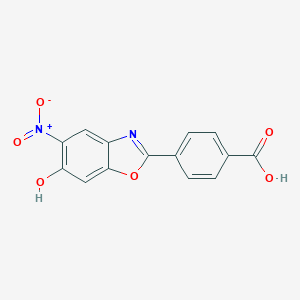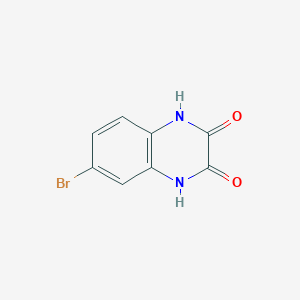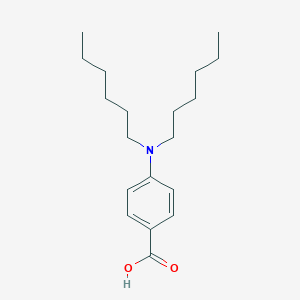![molecular formula C25H32N4O2 B159135 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol CAS No. 127381-59-3](/img/structure/B159135.png)
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol, also known as DTTB, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol acts as a fluorescent probe by binding to proteases and undergoing a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to detect protease activity in cells and tissues. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also been shown to bind to GPCRs and modulate their signaling pathways.
Biochemische Und Physiologische Effekte
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study the biochemical and physiological effects of protease activity and GPCR signaling pathways in various cell types and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has several advantages for lab experiments, including its high sensitivity and specificity for detecting protease activity and its ability to modulate GPCR signaling pathways. However, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has limitations, including its cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
Future research on 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could focus on developing new fluorescent probes for detecting protease activity and investigating the role of proteases in disease progression. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could also be used to study the signaling pathways of other membrane proteins, such as ion channels and transporters. Additionally, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could be used to develop new drugs for treating cancer and other diseases by targeting proteases and GPCRs.
Synthesemethoden
The synthesis of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol involves the reaction of 3-aminobenzyl alcohol with 2-(2-hydroxyphenyl)ethylamine to form the intermediate compound, which is then reacted with N,N-di-Boc-1,2-ethylenediamine to obtain the final product. The purity and yield of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been used in various scientific research applications, including the development of fluorescent probes for detecting protease activity, the study of protein-protein interactions, and the investigation of G protein-coupled receptor (GPCR) signaling pathways. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also shown potential in the development of new drugs for treating cancer and other diseases.
Eigenschaften
CAS-Nummer |
127381-59-3 |
|---|---|
Produktname |
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
Molekularformel |
C25H32N4O2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |
InChI-Schlüssel |
NARTWDHDTRAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Synonyme |
1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



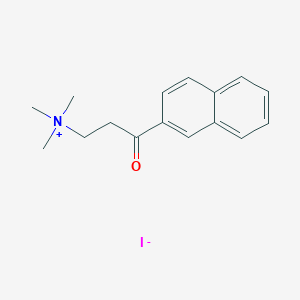
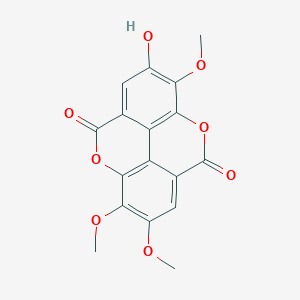

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)



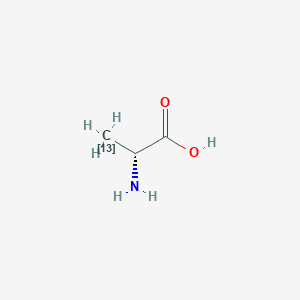
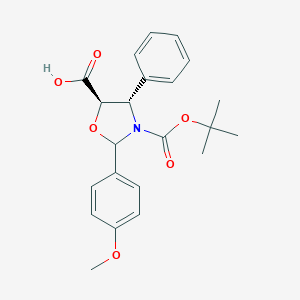
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
